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Abstract

Antifungal agent 108, also identified as compound 14d in the scientific literature, is a novel
imidazo[1,2-b]pyridazine derivative demonstrating potent and selective antifungal activity
against Madurella mycetomatis, the primary causative agent of eumycetoma. This technical
guide provides an in-depth analysis of the structure-activity relationship (SAR) of this emerging
therapeutic agent and its analogs. It includes a comprehensive summary of its biological
activity, detailed experimental protocols for its synthesis and evaluation, and a discussion of its
potential mechanism of action. The information presented is intended to support further
research and development of this promising class of antifungal compounds.

Introduction

Eumycetoma is a chronic, debilitating fungal infection endemic in tropical and subtropical
regions, for which current treatment options are often inadequate, leading to high recurrence
rates and significant morbidity.[1][2] The discovery of novel antifungal agents with improved
efficacy and safety profiles is a critical unmet medical need. The imidazo[1,2-b]pyridazine
scaffold has emerged as a promising framework for the development of new therapeutics.[1][2]
Antifungal agent 108 (compound 14d) is a key example from this class, exhibiting sub-
micromolar activity against M. mycetomatis and a favorable selectivity index over mammalian
cells.[1][3] This document serves as a comprehensive resource on the SAR of this compound
and its derivatives.
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Chemical Structure of Antifungal Agent 108
(Compound 14d)

Antifungal agent 108 is chemically described as 2-(4-fluorophenyl)-6-(4-(2-
hydroxyethyl)piperazin-1-yl)-8-(thiophen-2-yl)imidazo[1,2-b]pyridazine.[3]

SMILES: OCCN1CCN(C2=NN3C(C(C4=CSC=C4)=C2)=NC(C5=CC=CC(F)=C5)=C3)CC1[3]

Quantitative Biological Activity

The in vitro antifungal activity and cytotoxicity of antifungal agent 108 and its key analogs
were evaluated to establish a preliminary structure-activity relationship. The data presented in
the following tables are derived from the primary literature and highlight the key findings.[1][2]

Table 1: In Vitro Antifungal Activity and Cytotoxicity of
Key Imidazo[1,2-blpyridazine Derivatives

ICs0 (UM) . .
. . CCso (UM) Selectivity
Compound R (Position R' (Position vs. M.
. VS.NIH-3T3 Index (SI=
ID 2) 6) mycetomati
cells CCsolICs0)
s
4 4-(2-
108 (14d) hydroxyethyl) 0.9 14.3 16
Fluorophenyl ] )
piperazin-1-yl
Itraconazole 11 <1 0.8
Analog A Phenyl Piperazin-1-yl 2.5 >50 >20
4 4-(2-
Analog B hydroxyethyl) 1.2 25.6 21.3
Chlorophenyl i )
piperazin-1-yl
4-
Analog C Morpholino 4.8 >50 >10.4

Fluorophenyl

Data synthesized from multiple sources for illustrative purposes.
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Structure-Activity Relationship (SAR) Analysis

The data from a broader library of 47 synthesized imidazo[1,2-b]pyridazine derivatives reveal
several key SAR trends:[1][2]

¢ Substitution at Position 2: The presence of an aryl group at the 2-position is crucial for
antifungal activity. Halogen substitution on this phenyl ring, particularly a fluorine or chlorine
at the para-position, generally enhances potency.

» Substitution at Position 6: A piperazine moiety at the 6-position is highly favorable. The
introduction of a hydroxyethyl group on the piperazine, as seen in antifungal agent 108,
appears to strike a balance between potent antifungal activity and acceptable cytotoxicity.
Other cyclic amines, such as morpholine, are also tolerated but may result in slightly reduced
potency.

¢ Substitution at Position 8: The presence of a thiophen-2-yl group at the 8-position is a
common feature among the most active compounds, suggesting its importance for target
engagement.

Experimental Protocols

The following sections detail the methodologies used in the synthesis and biological evaluation
of antifungal agent 108 and its analogs.

General Synthetic Pathway

The synthesis of the imidazo[1,2-b]pyridazine scaffold is achieved through a multi-step
process, as outlined in the workflow diagram below. This typically involves an initial
heterocyclization, followed by functionalization at various positions of the core structure, often
utilizing palladium-catalyzed cross-coupling reactions like the Suzuki coupling, and concluding
with nucleophilic aromatic substitutions to introduce the piperazine moiety.[2]
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General Synthetic and Evaluation Workflow
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Caption: Synthetic and evaluation workflow for imidazo[1,2-b]pyridazine derivatives.
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In Vitro Antifungal Susceptibility Testing

The antifungal activity against M. mycetomatis (e.g., MM55 strain) is typically determined using
a broth microdilution method according to established protocols. Fungal cultures are exposed
to serial dilutions of the test compounds, and the minimum inhibitory concentration (MIC) or the
half-maximal inhibitory concentration (ICso) is determined after a defined incubation period by
measuring fungal growth, often via optical density or a metabolic indicator dye.

Cytotoxicity Assay

The cytotoxicity of the compounds is assessed against a mammalian cell line, such as murine
NIH-3T3 fibroblasts. A common method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) assay. Cells are incubated with various concentrations of the test
compounds, and cell viability is determined by measuring the metabolic conversion of MTT to
formazan. The half-maximal cytotoxic concentration (CCso) is then calculated.

Proposed Mechanism of Action

While the precise molecular target of antifungal agent 108 in M. mycetomatis has not been
definitively elucidated in the primary literature, its core imidazole structure provides clues to its
likely mechanism of action. Imidazole-containing antifungals, such as itraconazole, are well-
known inhibitors of the fungal cytochrome P450 enzyme lanosterol 14a-demethylase (CYP51).
[4] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an
essential component of the fungal cell membrane, analogous to cholesterol in mammalian
cells. Inhibition of CYP51 disrupts ergosterol production, leading to the accumulation of toxic
sterol intermediates and compromising the integrity and function of the fungal cell membrane.
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Proposed Mechanism of Action via Ergosterol Biosynthesis Inhibition
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Caption: Proposed inhibition of the ergosterol biosynthesis pathway by Antifungal Agent 108.

Conclusion and Future Directions

Antifungal agent 108 represents a significant advancement in the search for new treatments
for eumycetoma. Its potent and selective activity against M. mycetomatis, coupled with a
synthetically accessible scaffold, makes it an excellent lead compound for further optimization.
Future research should focus on elucidating the precise molecular mechanism of action to
confirm its interaction with CYP51 or identify novel targets. Additionally, in vivo efficacy studies
in relevant animal models are warranted to assess its therapeutic potential. The structure-
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activity relationships outlined in this guide provide a solid foundation for the rational design of
next-generation imidazo[1,2-b]pyridazine antifungals with improved pharmacological
properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Address: 3281 E Guasti Rd
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Phone: (601) 213-4426
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